molecular formula C15H27N3O4 B2615333 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- CAS No. 1022150-13-5

2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-

Cat. No.: B2615333
CAS No.: 1022150-13-5
M. Wt: 313.39 g/mol
InChI Key: XQTIHILHJPULOA-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- is a useful research compound. Its molecular formula is C15H27N3O4 and its molecular weight is 313.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The molecule has been studied for its use in the synthesis of various compounds. For instance, Rossi et al. (2007) explored its use in the divergent synthesis of different structures like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, highlighting its flexibility in chemical reactions (Rossi et al., 2007).

Crystal Structure Analysis

  • The crystal structure of derivatives of this compound, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been analyzed to understand its conformation and dihedral angles, which are essential for understanding its reactivity and interaction with other molecules (Faizi et al., 2016).

Pharmacological Properties

  • Pulina et al. (2017) synthesized derivatives including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and studied their influence on the blood coagulation system, revealing compounds with high hemostatic activity (Pulina et al., 2017).

Chemical Synthesis Optimization

  • Chonan et al. (2011) synthesized novel derivatives and evaluated them as ACC1/2 non-selective inhibitors, demonstrating the molecule's potential in the optimization of chemical synthesis for specific pharmacological targets (Chonan et al., 2011).

Molecular Crystal Synthesis

  • Zhestkij et al. (2021) synthesized a derivative for building molecular crystals with stable photoluminescence, indicating its potential application in materials science (Zhestkij et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-(4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazin-1-yl)but-2-enoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate aldehyde to form the piperazine ring. The resulting intermediate is then deprotected and coupled with the appropriate acid to form the final product.", "Starting Materials": [ "tert-Butyl 2-oxo-4-phenylbutanoate", "Ethylene diamine", "Tert-butyl chloroformate", "4-(2-Formyl-ethyl)-piperazine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Acetone", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Step 1: Protection of ethylene diamine with tert-butyl chloroformate to form (tert-butoxycarbonyl)ethylenediamine", "Step 2: Coupling of (tert-butoxycarbonyl)ethylenediamine with 4-(2-formyl-ethyl)-piperazine in the presence of sodium borohydride to form the piperazine intermediate", "Step 3: Deprotection of the piperazine intermediate with hydrochloric acid to remove the tert-butoxycarbonyl protecting group", "Step 4: Coupling of the deprotected piperazine intermediate with tert-butyl 2-oxo-4-phenylbutanoate in the presence of sodium bicarbonate to form the final product, (E)-4-(4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazin-1-yl)but-2-enoic acid", "Step 5: Purification of the final product using a combination of methanol, diethyl ether, chloroform, acetone, ethyl acetate, and hexanes" ] }

CAS No.

1022150-13-5

Molecular Formula

C15H27N3O4

Molecular Weight

313.39 g/mol

IUPAC Name

4-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]but-2-enoic acid

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(21)16-6-8-18-11-9-17(10-12-18)7-4-5-13(19)20/h4-5H,6-12H2,1-3H3,(H,16,21)(H,19,20)

InChI Key

XQTIHILHJPULOA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)CC=CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)CC=CC(=O)O

solubility

not available

Origin of Product

United States

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